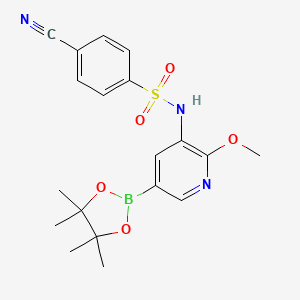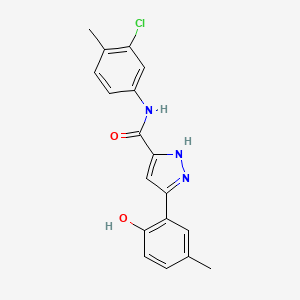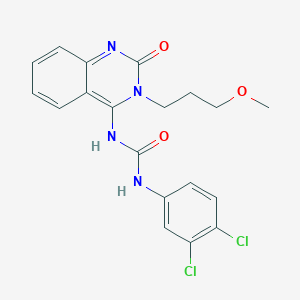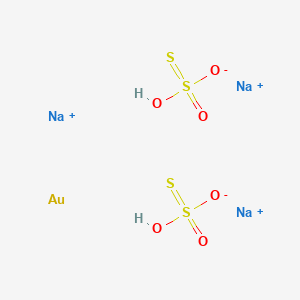
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane, also known as sodium aurothiosulfate, is an inorganic compound with the molecular formula AuH2Na3O6S4+. It is a coordination complex of gold and thiosulfate ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of gold salts with sodium thiosulfate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Au}^{3+} + 3 \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{Na}_3[\text{Au}(\text{S}_2\text{O}_3)_2] ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold complexes.
Reduction: It can be reduced to elemental gold under specific conditions.
Substitution: The thiosulfate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different gold complexes, while reduction can produce elemental gold .
Applications De Recherche Scientifique
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.
Biology: Employed in biological studies for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as rheumatoid arthritis and certain cancers.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with biological molecules and cellular components. The compound can bind to proteins and enzymes, altering their function and activity. In antimicrobial applications, it disrupts the cell membrane and inhibits essential cellular processes, leading to cell death. In anticancer applications, it induces apoptosis and inhibits tumor growth by targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium aurothiomalate: Another gold-based compound used in the treatment of rheumatoid arthritis.
Sodium aurothioglucose: Similar therapeutic applications as sodium aurothiomalate.
Gold nanoparticles: Widely studied for their unique properties and applications in medicine and industry.
Uniqueness
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific coordination complex structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with thiosulfate ligands makes it particularly useful in various applications.
Propriétés
Formule moléculaire |
AuH2Na3O6S4+ |
|---|---|
Poids moléculaire |
492.2 g/mol |
Nom IUPAC |
trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q;3*+1;;/p-2 |
Clé InChI |
UCGZDNYYMDPSRK-UHFFFAOYSA-L |
SMILES canonique |
OS(=O)(=S)[O-].OS(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


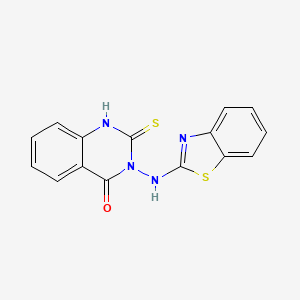
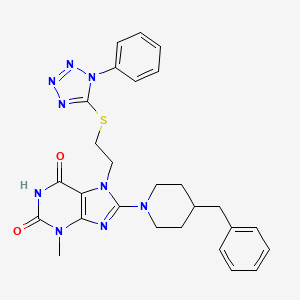
![[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14112035.png)
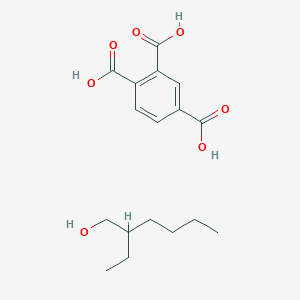
![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
![Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-](/img/structure/B14112048.png)
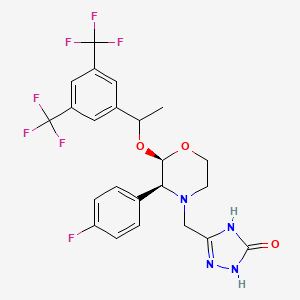

![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112063.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112071.png)
